molecular formula C8H8BrNO B1265513 N-(3-bromophenyl)acetamide CAS No. 621-38-5

N-(3-bromophenyl)acetamide

Cat. No. B1265513
Key on ui cas rn: 621-38-5
M. Wt: 214.06 g/mol
InChI Key: XXHOHJTVFUJJMT-UHFFFAOYSA-N
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Patent
US07528143B2

Procedure details

A solution of 3-bromo-phenylamine (1.04 g, 6 mmol) was treated with DIEA (2.3 mL, 13.3 mmol) and chilled to zero degrees. Acetyl chloride (0.47 mL, 6.7 mmol) was added dropwise via syringe. Reaction was allowed to return to room temperature and stir for 1 hour. Reaction was then poured onto water and washed once. Organic phase was evaporated to beige solids (1.25 g, 98%).
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:8])[CH:5]=[CH:6][CH:7]=1.CCN(C(C)C)C(C)C.[C:18](Cl)(=[O:20])[CH3:19]>>[Br:1][C:2]1[CH:3]=[C:4]([NH:8][C:18](=[O:20])[CH3:19])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)N
Name
Quantity
2.3 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Two
Name
Quantity
0.47 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled to zero degrees
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
to return to room temperature
CUSTOM
Type
CUSTOM
Details
Reaction
ADDITION
Type
ADDITION
Details
was then poured onto water
WASH
Type
WASH
Details
washed once
CUSTOM
Type
CUSTOM
Details
Organic phase was evaporated to beige solids (1.25 g, 98%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1C=C(C=CC1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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